REACTION_CXSMILES
|
COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=C
|
Name
|
CuCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
|
Name
|
PdCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor
|
Type
|
CUSTOM
|
Details
|
Seal the reactor
|
Type
|
CUSTOM
|
Details
|
purge several times with carbon monoxide
|
Type
|
TEMPERATURE
|
Details
|
apply heat to the reactor contents
|
Type
|
CUSTOM
|
Details
|
at about 90° C.
|
Type
|
CUSTOM
|
Details
|
until completion of the reaction
|
Type
|
CUSTOM
|
Details
|
Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Type
|
ADDITION
|
Details
|
by adding water, toluene
|
Type
|
STIRRING
|
Details
|
excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture
|
Type
|
CUSTOM
|
Details
|
separating the organic layer from the aqueous phase
|
Type
|
ADDITION
|
Details
|
containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Type
|
TEMPERATURE
|
Details
|
to increase the
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
WASH
|
Details
|
This typically involves washing the aqueous phase several times with toluene
|
Type
|
EXTRACTION
|
Details
|
like solvent to extract neutral
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=C
|
Name
|
CuCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
|
Name
|
PdCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor
|
Type
|
CUSTOM
|
Details
|
Seal the reactor
|
Type
|
CUSTOM
|
Details
|
purge several times with carbon monoxide
|
Type
|
TEMPERATURE
|
Details
|
apply heat to the reactor contents
|
Type
|
CUSTOM
|
Details
|
at about 90° C.
|
Type
|
CUSTOM
|
Details
|
until completion of the reaction
|
Type
|
CUSTOM
|
Details
|
Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Type
|
ADDITION
|
Details
|
by adding water, toluene
|
Type
|
STIRRING
|
Details
|
excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture
|
Type
|
CUSTOM
|
Details
|
separating the organic layer from the aqueous phase
|
Type
|
ADDITION
|
Details
|
containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Type
|
TEMPERATURE
|
Details
|
to increase the
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
WASH
|
Details
|
This typically involves washing the aqueous phase several times with toluene
|
Type
|
EXTRACTION
|
Details
|
like solvent to extract neutral
|
Name
|
sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
|
Name
|
(±)-2-(6-methoxy-2-naphthyl)propionic acid
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=C
|
Name
|
CuCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
|
Name
|
PdCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor
|
Type
|
CUSTOM
|
Details
|
Seal the reactor
|
Type
|
CUSTOM
|
Details
|
purge several times with carbon monoxide
|
Type
|
TEMPERATURE
|
Details
|
apply heat to the reactor contents
|
Type
|
CUSTOM
|
Details
|
at about 90° C.
|
Type
|
CUSTOM
|
Details
|
until completion of the reaction
|
Type
|
CUSTOM
|
Details
|
Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Type
|
ADDITION
|
Details
|
by adding water, toluene
|
Type
|
STIRRING
|
Details
|
excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture
|
Type
|
CUSTOM
|
Details
|
separating the organic layer from the aqueous phase
|
Type
|
ADDITION
|
Details
|
containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate
|
Type
|
TEMPERATURE
|
Details
|
to increase the
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
WASH
|
Details
|
This typically involves washing the aqueous phase several times with toluene
|
Type
|
EXTRACTION
|
Details
|
like solvent to extract neutral
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |